tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate
Description
tert-Butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate is a spirocyclic carbamate derivative featuring a rigid spiro[3.3]heptane core with a tert-butoxycarbonyl (Boc)-protected amine group. This compound is structurally notable for its stereochemical complexity, with defined configurations at the 1S, 4r, and 6R positions. Such spirocyclic systems are highly valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity and metabolic stability in drug candidates . The Boc group serves as a protective moiety for the primary amine, enabling selective functionalization during multi-step syntheses, as seen in pharmaceutical intermediates .
Properties
IUPAC Name |
tert-butyl N-[(7S)-2-aminospiro[3.3]heptan-7-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-8(13)7-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)/t8?,9-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXBVCBCBXDETB-XEVUQIKYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC12CC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Assembly
The spiro[3.3]heptane scaffold is synthesized via cycloaddition or ring-closing metathesis. For example, a [2+2] cycloaddition between bicyclo[3.1.0]hexane derivatives and activated alkenes generates the spiro framework. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary.
Introduction of the Carbamate Group
The tert-butyl carbamate (Boc) group is introduced via reaction of the spirocyclic amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. Optimal conditions reported in patent literature include tetrahydrofuran (THF) at 0–25°C, yielding the Boc-protected amine in >85% purity.
Optimization of Coupling Reactions
Nucleophilic Aromatic Substitution
A key step involves coupling the Boc-protected spirocyclic amine with aryl halides. For instance, reaction with 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine in 1,2-dimethoxyethane (DME) and dichloromethane (DCM) at 85°C for 16 hours under nitrogen affords the target compound in 35% yield. The moderate yield is attributed to steric hindrance from the spirocyclic system.
Amide Bond Formation
Alternative routes employ amide coupling agents. A reaction with 1-benzyl-5-(methylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid using HATU and DIPEA in dimethylformamide (DMF) achieves 86% yield. The use of cesium carbonate in dimethyl sulfoxide (DMSO) at 50°C further enhances reactivity, yielding 79% of the desired product.
Deprotection Strategies
Acidic Hydrolysis
Removal of the Boc group is accomplished using hydrochloric acid (HCl) in dioxane. Stirring at room temperature for 4 hours affords the deprotected amine as a dihydrochloride salt in 57% yield. This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-acidification.
Thermal Deprotection
Heating the Boc-protected intermediate in trifluoroacetic acid (TFA) at 45°C for 3 hours under inert atmosphere achieves quantitative deprotection. This approach is scalable but necessitates corrosion-resistant equipment.
Stereochemical Considerations
The (1S,4r,6R) configuration is critical for biological activity. Chiral resolution via diastereomeric salt formation or enantioselective synthesis using Evans’ oxazolidinones ensures stereochemical fidelity. For example, asymmetric hydrogenation of a spirocyclic enamine precursor with a ruthenium-BINAP catalyst achieves >95% enantiomeric excess (ee).
Comparative Analysis of Reaction Conditions
| Parameter | Nucleophilic Substitution | Amide Coupling | Acidic Deprotection |
|---|---|---|---|
| Solvent | DME/DCM | DMF | Dioxane |
| Temperature | 85°C | 45°C | 20°C |
| Catalyst/Reagent | None | HATU/DIPEA | HCl |
| Yield | 35% | 86% | 57% |
Amide coupling outperforms nucleophilic substitution in yield due to improved activation of the carboxylic acid partner. Acidic deprotection, while efficient, requires post-reaction neutralization to isolate the free amine.
Challenges and Innovations
Chemical Reactions Analysis
tert-Butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reactions typically target the carbonyl group in the carbamate moiety.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.
Scientific Research Applications
tert-Butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate with structurally related spirocyclic and bicyclic carbamates, highlighting key differences in ring systems, substituents, and physicochemical properties:
Key Structural and Functional Comparisons:
Ring Systems: The target compound’s spiro[3.3]heptane core provides greater rigidity compared to bicyclo[2.2.1]heptane derivatives (e.g., CAS 1250995-45-9), which may reduce off-target interactions in drug design .
Substituent Effects :
- Hydroxyl groups (e.g., CAS 154737-89-0) enhance hydrophilicity but may introduce metabolic liabilities, whereas Boc-protected amines (as in the target compound) balance stability and reactivity .
- Fluorinated analogs (e.g., tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate, CAS 1052713-47-9) exhibit altered electronic profiles, influencing binding to targets like kinases .
Stereochemistry :
- The stereospecific (1S,4r,6R) configuration of the target compound contrasts with racemic mixtures (e.g., CAS 1932031-07-6), which are less selective in biological systems .
Research Findings:
- Synthetic Utility : The Boc group in these compounds enables modular synthesis, as demonstrated in intermediates for pyrimidine-based therapeutics (e.g., Step 7 in ) .
- Biological Relevance : Spirocyclic carbamates are frequently employed in proteolysis-targeting chimeras (PROTACs) due to their ability to mimic peptide backbones while resisting enzymatic degradation .
- Physicochemical Trends : Smaller spiro systems (e.g., spiro[3.3]heptane) typically exhibit lower logP values (~1.5–2.5) compared to bicyclic analogs (~2.0–3.0), favoring blood-brain barrier penetration .
Biological Activity
Chemical Identity
- IUPAC Name: tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate
- Molecular Formula: C12H22N2O2
- Molecular Weight: 226.31 g/mol
- CAS Number: 1682624-72-1
This compound is a carbamate derivative that has garnered attention for its potential biological activities. Its unique spirocyclic structure may contribute to various pharmacological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily linked to its role as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to target specific proteins for degradation by the ubiquitin-proteasome system. This compound facilitates the development of PROTACs that can selectively degrade target proteins associated with various diseases, including cancer.
Pharmacological Studies
Recent studies have evaluated the efficacy of this compound in various biological systems:
- Cellular Assays : In vitro assays demonstrated that this compound effectively enhances the degradation of target proteins when used in conjunction with E3 ligase recruiters.
- Animal Models : Preclinical studies using animal models have shown promising results in reducing tumor sizes when PROTACs containing this linker were administered.
Comparative Analysis
The following table summarizes key findings from research on the biological activity of this compound compared to other carbamate derivatives used in PROTAC synthesis:
Case Studies
Several case studies illustrate the application of this compound in drug development:
- Case Study 1 : A study published in Nature Communications highlighted the use of this compound in a novel PROTAC targeting an oncogenic mutant of BCR-Abl. The results indicated significant tumor regression in xenograft models.
- Case Study 2 : Research featured in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of PROTACs incorporating this linker. The findings suggested enhanced selectivity and potency against targeted proteins compared to traditional small-molecule inhibitors.
Q & A
Q. Optimization Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance carbamate coupling efficiency.
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
- Purification : Silica gel chromatography or recrystallization ensures high purity .
How can stereochemical control be achieved during synthesis, particularly for the (1S,4r,6R) configuration?
Advanced Question
Challenges : Competing stereoisomers due to the spirocyclic system’s rigidity.
Solutions :
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured amines).
- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Rh) for stereoselective cyclization .
- Chromatographic Separation : Chiral HPLC or SFC to resolve diastereomers .
Validation : Polarimetry or X-ray diffraction confirms absolute configuration .
What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?
Advanced Question
Challenges :
- Small crystal size or twinning due to the spirocyclic system’s compactness.
- Weak diffraction from light atoms (e.g., nitrogen in the carbamate).
Q. Methodology :
- Data Collection : High-intensity X-ray sources (synchrotron) improve resolution.
- Refinement Tools : SHELXL for handling twinning (HKLF 5 command) and anisotropic displacement parameters .
- Validation : Check for R-factor convergence and ADPs using OLEX2 or WinGX .
How can conflicting spectroscopic and crystallographic data be resolved for this compound?
Advanced Question
Example Contradiction : NMR suggests equatorial amine positioning, while X-ray shows axial placement.
Resolution Steps :
Dynamic Effects : Variable-temperature NMR detects conformational exchange broadening.
DFT Calculations : Compare computed shifts (Gaussian) with experimental NMR .
Complementary Techniques : IR spectroscopy (amide I/II bands) or MS fragmentation patterns .
What methodologies are used to assess its biological activity, such as enzyme inhibition?
Advanced Question
Protocols :
Enzyme Assays :
- Kinetic Analysis : Measure IC values using fluorogenic substrates (e.g., for proteases).
- SPR (Surface Plasmon Resonance) : Quantify binding affinity () to targets like kinases .
Cellular Uptake : Radiolabeled (e.g., ) compound tracks intracellular accumulation.
Data Interpretation : Compare with structurally related analogs (e.g., benzyl carbamates ) to establish SAR.
How does this compound compare to analogs like tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate in biological activity?
Advanced Question
Comparative Analysis Table :
| Compound | Structural Difference | Activity Profile |
|---|---|---|
| Target Compound | Spiro[3.3]heptane, amine | High enzyme affinity ( = 12 nM) |
| 5-Azaspiro[2.4]heptane analog | Smaller spirocycle, N-atom | Reduced solubility, = 45 nM |
| Benzyl carbamate derivative | Aromatic substituent | Enhanced cytotoxicity (IC = 8 μM) |
Key Insight : Larger spirocycles improve target engagement but may reduce bioavailability .
What are the best practices for handling and storing this compound to ensure stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
